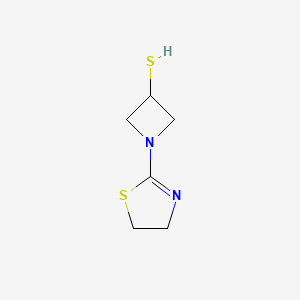
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol is a heterocyclic compound that features both a thiazole and an azetidine ring The thiazole ring contains sulfur and nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common synthetic route involves the reaction of a thioamide with a halogenated azetidine under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods can improve the efficiency and consistency of the production process, making the compound more accessible for research and commercial applications.
Chemical Reactions Analysis
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thioether. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides, while nucleophilic substitution can introduce a variety of functional groups onto the thiazole ring.
Scientific Research Applications
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can interact with biological targets such as enzymes and receptors, leading to various physiological effects.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and other diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The azetidine ring can also interact with receptors, modulating their signaling and leading to various cellular responses. These interactions can result in antimicrobial, antifungal, and other biological effects.
Comparison with Similar Compounds
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol can be compared with other similar compounds, such as:
2-Acetylthiazoline: This compound also contains a thiazole ring but lacks the azetidine moiety. It is used as a flavoring agent and has different chemical properties and applications.
Thiazolidine: This compound features a thiazole ring fused with a five-membered ring containing nitrogen. It has been studied for its potential therapeutic applications, including as an antidiabetic agent.
Thiazole: The parent compound of the thiazole family, it is a simple heterocyclic compound with a wide range of applications in chemistry and biology.
The uniqueness of this compound lies in its combination of the thiazole and azetidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
161715-38-4 |
|---|---|
Molecular Formula |
C6H10N2S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol |
InChI |
InChI=1S/C6H10N2S2/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2 |
InChI Key |
WXLPEIBBDQOTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N2CC(C2)S |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

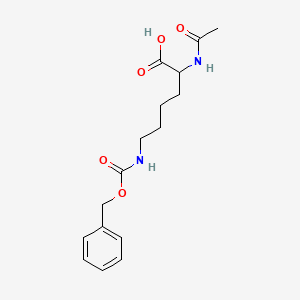
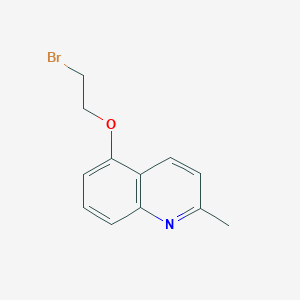
![2-(5-Methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B8809920.png)
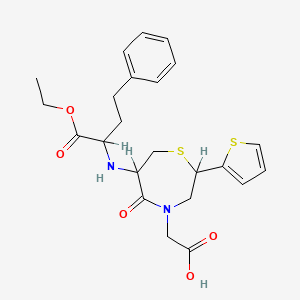
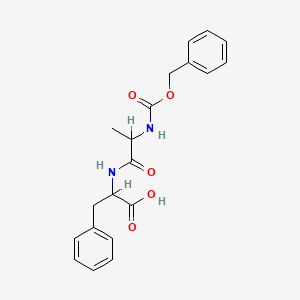
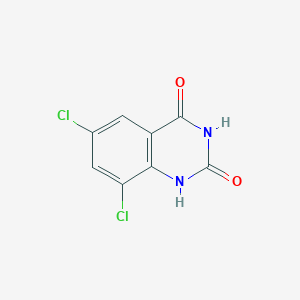
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8809949.png)
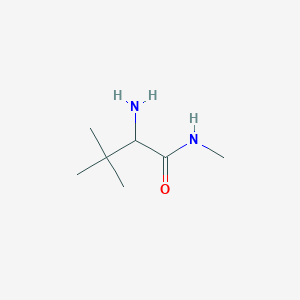
![Acetamide, N-[1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-B]pyridin-5-YL]-](/img/structure/B8809960.png)
![2-(Methylthio)-5-nitrobenzo[d]oxazole](/img/structure/B8809964.png)
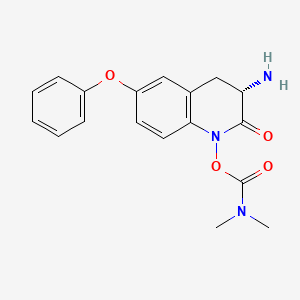
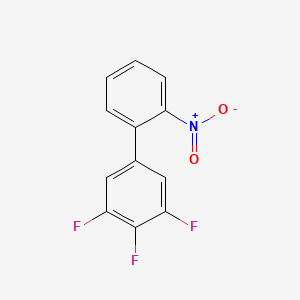
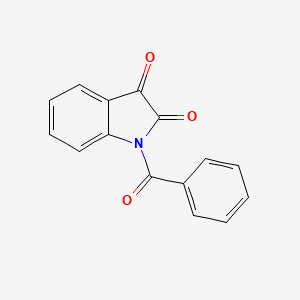
![2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B8810000.png)
